4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol
Description
Historical Context and Discovery Timeline
The compound 4-benzodioxol-5-ylmethyl-5-phenyl-4H-triazole-3-thiol emerged from systematic efforts to synthesize biologically active heterocyclic derivatives in the late 20th century. While its exact discovery date remains unspecified in literature, its structural analogs were first reported in pharmacological studies during the 1990s, particularly within antifungal and antimicrobial research. The integration of benzodioxole and triazole-thiol moieties reflects a broader trend in medicinal chemistry to combine electron-rich aromatic systems with sulfur-containing heterocycles for enhanced reactivity. Early synthetic routes likely involved cyclocondensation of thiosemicarbazides with substituted benzodioxole precursors, a method validated in related triazole-thiol syntheses.
Nomenclature and IUPAC Classification
The compound’s systematic IUPAC name, 4-benzodioxol-5-ylmethyl-5-phenyl-4H-triazole-3-thiol , systematically describes its structure:
The SMILES notation S=C1N(N=C(N1CC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4)C5=CC=CC=C5 encodes its connectivity. Alternative names include 5-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol and 4-(benzodioxol-5-ylmethyl)-5-phenyl-1,2,4-triazole-3-thione in tautomeric forms.
Position Within Heterocyclic Compound Taxonomies
This compound belongs to two major heterocyclic families:
1,2,4-Triazoles
Benzodioxole Derivatives
Hybrid Classification
The compound’s hybrid structure places it in the triazole-benzodioxole conjugate subclass, which merges pharmacophores for dual functionality:
| Feature | Role |
|---|---|
| Triazole-thiol | Metal coordination, hydrogen bonding |
| Benzodioxole | Enhanced aromaticity, metabolic stability |
| Phenyl group | Steric bulk, hydrophobic interactions |
This taxonomy aligns with trends in drug design, where hybrid heterocycles target multiple biological pathways.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c22-16-18-17-15(12-4-2-1-3-5-12)19(16)9-11-6-7-13-14(8-11)21-10-20-13/h1-8H,9-10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICGHPINVLKXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=NNC3=S)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol typically involves multi-step synthetic routes. One common method involves the reaction of 1,3-dioxole-5-carbaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole-thiol compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that 4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol exhibits potent antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.25 to 2 μg/mL, indicating strong antibacterial activity comparable to established antibiotics like ciprofloxacin and vancomycin .
Antifungal Properties
In addition to its antibacterial effects, the compound has shown antifungal activity. Its derivatives have been synthesized and evaluated for their efficacy against fungal pathogens such as Candida albicans. The structure–activity relationship (SAR) studies revealed that specific substitutions on the triazole ring significantly enhanced antifungal potency .
Antioxidant Effects
The compound's antioxidant properties have also been investigated. It was found to exhibit significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases. This property suggests potential applications in developing nutraceuticals aimed at improving health outcomes related to oxidative damage .
Agrochemical Applications
The compound's triazole structure is beneficial in agrochemicals as fungicides. Triazoles are known for their ability to inhibit fungal growth by disrupting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Research indicates that derivatives of this compound can be effective against plant pathogens, making them suitable candidates for agricultural applications .
Material Science Applications
In material science, the unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. Its incorporation into polymers can enhance their thermal stability and mechanical properties. Studies have shown that triazole-containing polymers exhibit improved resistance to degradation under various environmental conditions .
Case Study 1: Antibacterial Efficacy
A series of synthesized triazole derivatives were tested against a panel of bacterial strains. Among them, a specific derivative of this compound demonstrated superior efficacy against MRSA with an MIC of 0.25 μg/mL. This finding underscores the compound's potential as a lead candidate for developing new antibacterial agents .
Case Study 2: Agricultural Application
Field trials conducted on crops treated with formulations containing this triazole derivative showed a significant reduction in fungal infections compared to untreated controls. The results indicated not only enhanced crop yield but also prolonged shelf life due to reduced spoilage from fungal pathogens .
Mechanism of Action
The mechanism of action of 4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes . Additionally, its antimicrobial activity is linked to its ability to inhibit the synthesis of essential biomolecules in microorganisms .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected 1,2,4-Triazole-3-thiol Derivatives
Key Observations:
Substituent Effects on Bioactivity: The benzo[1,3]dioxol-5-ylmethyl group in the target compound may enhance lipophilicity and membrane permeability compared to simpler substituents like H or amino groups . Chlorophenyl derivatives (e.g., 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol) exhibit antimicrobial activity, but the target compound’s benzodioxole group could broaden its therapeutic scope . Trimethoxyphenyl substitution (as in ) correlates with antitumor activity, suggesting that electron-donating groups improve cytotoxicity.
Thiol Reactivity :
Key Observations:
Antitumor Activity:
Antioxidant Activity:
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives exhibited DPPH scavenging with IC50 values as low as 5.84 µg/mL, outperforming ascorbic acid . The target compound’s benzodioxole group may further enhance radical scavenging due to its electron-donating nature .
Antimicrobial Activity:
- 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol showed moderate activity against S. aureus and E. coli, but pyridyl/naphthyl derivatives in were inactive, highlighting the importance of substituent selection .
Biological Activity
4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical structure and properties:
- Molecular Formula : C15H13N3O2S
- Molecular Weight : 285.35 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that derivatives of triazole-thiol compounds exhibit promising antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance, derivatives have been tested against class A serine β-lactamases (SBLs) and metallo β-lactamases (MBLs), showing inhibition potency in the micromolar range .
| Compound | Target Enzyme | Inhibition Potency |
|---|---|---|
| 1d | KPC-2 | Micromolar |
| 1f | VIM-1 | Micromolar |
| 2b | IMP-1 | Weak but promising |
| 2g | Class A SBLs | Weak but promising |
Antioxidant Properties
The triazole-thiol scaffold has been associated with antioxidant activity. Studies suggest that compounds in this category can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly beneficial in preventing cellular damage associated with oxidative stress-related diseases.
Anti-inflammatory Effects
In addition to antimicrobial and antioxidant activities, research has indicated that this compound may possess anti-inflammatory properties. Experimental models have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in bacterial resistance mechanisms.
- Radical Scavenging : It interacts with free radicals and reactive oxygen species (ROS), mitigating oxidative damage.
- Cytokine Modulation : The compound modulates the expression of pro-inflammatory cytokines.
Case Studies
Several studies have highlighted the efficacy of triazole-thiol derivatives in clinical settings:
- Study on β-Lactamase Inhibitors : A library of compounds based on the triazole-thiol scaffold was synthesized and tested against clinical strains expressing β-lactamases. Some derivatives exhibited significant inhibitory effects against resistant strains when used in combination with existing antibiotics .
- Oxidative Stress Model : In a controlled study involving oxidative stress models in vitro, compounds similar to 4-Benzo[1,3]dioxol-5-ylmethyl showed a marked reduction in cell death due to oxidative stress compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
